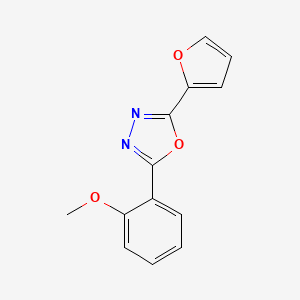

![molecular formula C12H12N2O2S2 B5509801 1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509801.png)

1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thioxodihydropyrimidine derivatives typically involves condensation reactions between appropriate precursors. For example, a related compound was synthesized through the condensation of 1,3-diethyl-2-thiobarbituric acid and a suitable aldehyde in ethanol in the presence of pyridine (Asiri & Khan, 2010). This method could potentially be adapted for the synthesis of "1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione" by selecting appropriate starting materials that incorporate the 3-methyl-2-thienyl group.

Molecular Structure Analysis

The molecular structure of thioxodihydropyrimidines is characterized by a core pyrimidine ring, which is modified by various substituents that influence the compound's chemical and physical properties. Spectral analysis techniques such as IR, 1H-NMR, 13C-NMR, and EI-MS are commonly employed to confirm the structure of synthesized compounds, as seen in related studies (Asiri & Khan, 2010).

Chemical Reactions and Properties

Thioxodihydropyrimidines participate in various chemical reactions, reflecting their reactivity and functional versatility. Cycloaddition reactions are a notable example, where these compounds can engage in highly regio- and stereoselective manners to yield complex derivatives such as quinazoline derivatives (Noguchi et al., 1990). This reactivity is instrumental in the functionalization and further derivatization of the thioxodihydropyrimidine core.

Physical Properties Analysis

The physical properties of thioxodihydropyrimidines, such as solubility and crystallinity, are crucial for their potential applications. These properties can be tailored by modifying the substituents on the pyrimidine ring, thereby influencing the compound's behavior in different environments. Solvatochromic studies, for example, provide insights into the solvent-dependent behavior of these compounds, which is essential for understanding their interaction with biological targets (El-Sayed & Spange, 2007).

Chemical Properties Analysis

The chemical properties of thioxodihydropyrimidines, including their reactivity, stability, and interaction with various reagents, are fundamental aspects that determine their utility in chemical synthesis and potential pharmaceutical applications. The interaction with electrophilic reagents, for instance, can lead to a variety of substituted derivatives, showcasing the versatility of these compounds in organic synthesis (Ortikov, 2014).

Applications De Recherche Scientifique

Synthetic Utility and Chemical Reactions

One significant area of research involves the synthesis and functionalization of heteroaromatic compounds, including thieno[2,3-d]pyrimidines. These compounds are prepared through reactions involving active methylene nitriles with azido-substituted thiophenes, leading to a variety of triazolo-fused compounds (Westerlund, 1980). Another study focuses on a novel approach for preparing highly substituted 5-carboxamide-6-aryl analogues of the thieno[2,3-d]pyrimidinedione core, highlighting its significance in pharmaceutical research (O'Rourke et al., 2018).

Development of Spiro Heterocycles

Research has also been conducted on developing new classes of spiro heterocycles from methyl 3-aryl-2-(Z-arylethenenylsulfonyl)acrylate, leading to spiropyrazolidinediones, isoxazolidinediones, and thioxopyrimidinediones (Padmavathi et al., 2008). These compounds represent a novel category of chemical structures with potential applications in medicinal chemistry.

Cyclization and Novel Compound Synthesis

Another area of interest is the synthesis and characterization of 5,6-dihydro-1,3-dimethyl-6-methylene-5-[(substituted amino)methylene]-2,4(1H,3H)-pyrimidinediones. These intermediates have been used in cycloaddition reactions to yield quinazoline derivatives, showcasing the versatility of such compounds in organic synthesis (Noguchi et al., 1990).

Investigation into Novel Synthetic Routes

Research has explored the reactions of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation, leading to the synthesis of thieno[2,3-d]pyrimidines. This method offers a rapid and efficient approach to synthesizing a variety of thieno[2,3-d]pyrimidinediones and related compounds, highlighting the potential for innovative synthetic methodologies in chemical research (Davoodnia et al., 2009).

Propriétés

IUPAC Name |

1,3-dimethyl-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S2/c1-7-4-5-18-9(7)6-8-10(15)13(2)12(17)14(3)11(8)16/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHROICSTJBSDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)N(C(=S)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

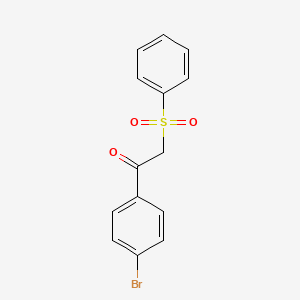

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5509729.png)

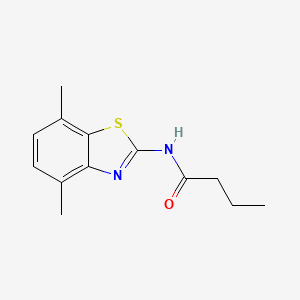

![methyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5509747.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-oxo-1(2H)-pyridinyl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509771.png)

![2-{3-[4-(2-methoxyphenyl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5509782.png)

![1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5509785.png)

![(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)

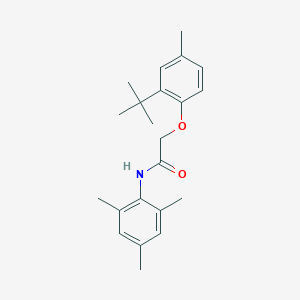

![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5509809.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5509815.png)

![3-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5509817.png)